Cas no 1214356-75-8 (2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine)

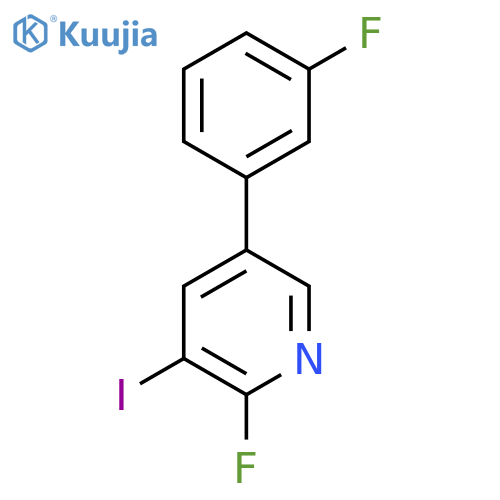

1214356-75-8 structure

商品名:2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine

CAS番号:1214356-75-8

MF:C11H6F2IN

メガワット:317.073321819305

CID:4925776

2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-5-(3-fluorophenyl)-3-iodopyridine

- 2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine

-

- インチ: 1S/C11H6F2IN/c12-9-3-1-2-7(4-9)8-5-10(14)11(13)15-6-8/h1-6H

- InChIKey: NANJRBSBTUYTNS-UHFFFAOYSA-N

- ほほえんだ: IC1=C(N=CC(=C1)C1C=CC=C(C=1)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 215

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 12.9

2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023025491-250mg |

2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine |

1214356-75-8 | 97% | 250mg |

$741.20 | 2023-09-04 | |

| Alichem | A023025491-500mg |

2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine |

1214356-75-8 | 97% | 500mg |

$940.80 | 2023-09-04 | |

| Alichem | A023025491-1g |

2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine |

1214356-75-8 | 97% | 1g |

$1680.00 | 2023-09-04 |

2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

1214356-75-8 (2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量